molecular formula C12H14ClF3N2O2 B1387952 Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride CAS No. 318469-16-8

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride

Cat. No.: B1387952
CAS No.: 318469-16-8
M. Wt: 310.7 g/mol
InChI Key: CCSFNQCUUAAHNQ-HCUGZAAXSA-N
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Description

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride is a chemical compound with the molecular formula C12H14ClF3N2O2. It is a biochemical used in proteomics research and has a molecular weight of 310.7 . This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a trifluoromethyl-substituted aniline moiety.

Preparation Methods

The synthesis of Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]prop-2-enoate: This compound lacks the hydrochloride group but shares a similar core structure.

    Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]propanoate: This compound has a similar structure but with a different ester group.

    Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-ol: This compound has a hydroxyl group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl (E)-3-amino-3-[3-(trifluoromethyl)anilino]prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2.ClH/c1-2-19-11(18)7-10(16)17-9-5-3-4-8(6-9)12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFNQCUUAAHNQ-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NC1=CC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride

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